AZP-531 -

AZP-531

Catalog Number: EVT-8333559
CAS Number:
Molecular Formula: C40H63N15O13
Molecular Weight: 962.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Livoletide is under investigation in clinical trial NCT03790865 (Effects of Livoletide (AZP-531) on Food-related Behaviors in Patients With Prader-Willi Syndrome).
Synthesis Analysis

The synthesis of AZP-531 involves the use of solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired peptide structure. This method facilitates the incorporation of specific modifications that enhance the stability and pharmacokinetic properties of the compound compared to unacylated ghrelin . The synthesis typically employs protected amino acids that are sequentially coupled on a solid support, followed by deprotection steps to yield the final product. Analytical techniques such as liquid chromatography-mass spectrometry are utilized to confirm the identity and purity of AZP-531 during the synthesis process .

Molecular Structure Analysis

AZP-531 is characterized by its unique amino acid sequence, which is derived from unacylated ghrelin but modified to enhance its biological activity. The molecular structure of AZP-531 consists of a linear chain of amino acids with specific substitutions that improve its stability and receptor binding properties. The compound's molecular formula is C_24H_34N_6O_5S, with a molecular weight of approximately 486.7 g/mol . Structural studies indicate that AZP-531 maintains a conformation similar to that of unacylated ghrelin, allowing it to interact effectively with its target receptors.

Chemical Reactions Analysis

AZP-531 undergoes various chemical reactions that are critical for its biological activity. These include receptor binding interactions with G protein-coupled receptors associated with ghrelin signaling pathways. Upon binding to these receptors, AZP-531 initiates intracellular signaling cascades that lead to physiological effects such as appetite regulation and metabolic modulation . Additionally, AZP-531 has been shown to inhibit certain apoptotic pathways in cardiac tissues, indicating its potential protective effects against myocardial injury during reperfusion .

Mechanism of Action

The mechanism of action of AZP-531 involves its interaction with G protein-coupled receptors, particularly those linked to ghrelin signaling. Unlike acylated ghrelin, which activates the growth hormone secretagogue receptor type 1a (GHSR1a), AZP-531 primarily activates Gαi protein pathways, leading to the inhibition of mitogen-activated protein kinase (MAPK) signaling. This action results in reduced cell proliferation and increased apoptosis in certain cancer cell lines, suggesting potential applications in oncology . Furthermore, AZP-531's ability to modulate glucose metabolism contributes to its therapeutic effects in metabolic disorders .

Physical and Chemical Properties Analysis

AZP-531 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The compound demonstrates enhanced stability compared to unacylated ghrelin, making it suitable for therapeutic applications.
  • Pharmacokinetics: Studies indicate favorable pharmacokinetic profiles, including absorption rates and half-life suitable for clinical use .

These properties are critical for its effectiveness as a therapeutic agent, influencing both its delivery methods and dosing regimens.

Applications

AZP-531 has shown promise in several scientific applications:

  • Metabolic Disorders: It is being investigated for its potential to improve glycemic control and reduce body weight in patients with type II diabetes.
  • Prader-Willi Syndrome: Clinical trials are assessing its efficacy in managing symptoms associated with this genetic disorder.
  • Oncology: Research indicates that AZP-531 may have anti-tumor effects in breast cancer models, highlighting its potential role in cancer therapy .
Introduction to AZP-531: Rationale for Development

Unmet Therapeutic Needs in Metabolic and Genetic Disorders

Metabolic disorders like type 2 diabetes (T2D) and rare genetic conditions such as Prader-Willi Syndrome (PWS) present significant therapeutic challenges. In T2D, despite numerous drug classes, achieving sustained glycemic control without weight gain or hypoglycemia remains elusive. Approximately 30% of T2D patients fail to meet glycemic targets with existing therapies, highlighting a critical gap in insulin-sensitizing treatments [5] [10]. PWS, affecting 1 in 15,000–30,000 individuals, is characterized by insatiable hyperphagia (pathological hunger) leading to morbid obesity and metabolic complications. Hyperphagia profoundly impairs socialization, occupational function, and quality of life while increasing mortality risk. No approved pharmacological treatments specifically target hyperphagia or correct the underlying hormonal imbalances in PWS [2] [3] [6].

Table 1: Key Unmet Needs in Target Disorders

DisorderCore Pathological FeatureTherapeutic LimitationClinical Consequence
Type 2 DiabetesInsulin resistanceLimited insulin-sensitizing options; weight gain with some therapiesInadequate glycemic control; cardiovascular risk
Prader-Willi SyndromeHyperphagia; elevated acylated ghrelinNo approved hyperphagia-specific treatmentsMorbid obesity; metabolic complications; reduced QoL

Ghrelin System Dysregulation in Disease Pathophysiology

The ghrelin system, comprising acylated (AG) and unacylated ghrelin (UAG), is a master regulator of appetite and metabolism. AG binds the growth hormone secretagogue receptor (GHSR-1a), stimulating appetite, promoting fat deposition, and inducing insulin resistance. Conversely, UAG lacks GHSR-1a binding but counteracts AG’s effects through undefined receptors, enhancing insulin sensitivity and reducing food intake [1] [3] [10].

PWS exhibits a distinctive ghrelin dysregulation: elevated AG levels alongside relatively deficient UAG. This imbalance emerges during hyperphagia development and correlates with hunger severity. AG elevation is hypothesized to drive hyperphagia and metabolic dysfunction in PWS [2] [3] [6]. In obesity and T2D, AG/UAG ratios are often skewed, contributing to insulin resistance and weight dysregulation. Crucially, both AG and UAG share cytoprotective effects (e.g., reducing oxidative stress in pancreatic β-cells and cardiomyocytes), suggesting UAG-based therapies could offer metabolic benefits without compromising tissue protection [2] [10].

Rational Design of UAG Analogs: From Unacylated Ghrelin to AZP-531

Native UAG’s therapeutic potential is limited by poor pharmacokinetic properties: rapid enzymatic degradation in plasma (half-life < 30 minutes) and short circulating duration. AZP-531 (livoletide) is a first-in-class, 8-amino acid cyclic peptide analog engineered to overcome these limitations while preserving UAG’s pharmacological profile [1] [2] [7].

Molecular Optimization Strategies:

  • Cyclization: The linear UAG fragment (residues 6-13) was cyclized head-to-tail (forming a cyclo(Arg-Val-Gln-Ser-Pro-Glu-His-Gln) structure) to reduce protease susceptibility and enhance conformational stability [1] [7].
  • Amino Acid Substitution: Incorporation of D-amino acids further stabilized the peptide against enzymatic breakdown [1].
  • Enhanced Bioactivity: AZP-531 replicates UAG’s functional inhibition of AG’s orexigenic and diabetogenic effects but with significantly prolonged activity. In vitro, AZP-531 shows no degradation in human plasma after 24 hours (vs. rapid native UAG degradation) and exhibits potent β-cell protective effects [1] [10].

Key Pharmacological Advantages Over Native UAG:

  • Plasma Stability: >24 hours at 37°C vs. minutes for UAG [1].
  • Half-Life: 2–3 hours in humans, enabling once-daily subcutaneous dosing [10].
  • Receptor Interaction: Modulates AG effects via GHSR-independent pathways without acting as a direct GHSR antagonist, preserving cytoprotective properties [2] [6].

Table 2: AZP-531 vs. Native Unacylated Ghrelin and Competing Approaches

PropertyNative UAGAZP-531GHSR AntagonistsGOAT Inhibitors
Molecular StabilityLow (rapidly degraded)High (stable in plasma 24h)N/A (small molecules)Variable (early stage)
Half-LifeMinutes2–3 hoursHoursUndefined
MechanismFunctional AG inhibitionFunctional AG inhibitionAG receptor blockadeBlocks AG production
CytoprotectionPreservedPreservedLikely lostLikely lost
Clinical Proof-of-ConceptNonePhase II in PWS/T2DLimited efficacy dataPreclinical only

AZP-531 emerged from a deliberate strategy to harness UAG’s beneficial actions while eliminating pharmacokinetic weaknesses. Its design specifically targets conditions with AG/UAG imbalance, such as PWS and insulin-resistant states, offering a physiologically grounded approach to modulate appetite and metabolism [2] [6] [10]. Preclinical studies confirmed AZP-531 prevents high-fat-diet-induced weight gain, inflammation, and hyperglycemia in mice, while human Phase I trials demonstrated insulin-sensitizing effects and weight reduction – confirming successful translation of its design rationale [1] [5] [10].

Conclusion:AZP-531 represents a rationally engineered solution to core limitations of native UAG and existing ghrelin-targeting strategies. Its development addresses profound unmet needs in complex metabolic and genetic disorders by targeting fundamental ghrelin pathway dysregulation, offering potential for disease-modifying effects beyond symptomatic control.

Properties

Product Name

AZP-531

IUPAC Name

3-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid

Molecular Formula

C40H63N15O13

Molecular Weight

962.0 g/mol

InChI

InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1

InChI Key

JXPWLIYXIWGWSA-CLBRJLNISA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.